(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene

Description

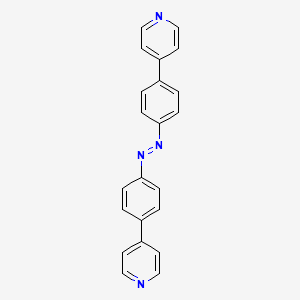

Structure

3D Structure

Properties

Molecular Formula |

C22H16N4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

bis(4-pyridin-4-ylphenyl)diazene |

InChI |

InChI=1S/C22H16N4/c1-5-21(6-2-17(1)19-9-13-23-14-10-19)25-26-22-7-3-18(4-8-22)20-11-15-24-16-12-20/h1-16H |

InChI Key |

PAIAQILEEWPFDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)N=NC3=CC=C(C=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for E 1,2 Bis 4 Pyridin 4 Yl Phenyl Diazene

Exploration of Azo Coupling Reactions and Their Mechanistic Variants

The formation of the central azo (-N=N-) linkage is a critical step in the synthesis of (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene. Azo coupling reactions are the most common methods to achieve this, typically involving the reaction of a diazonium salt with an activated aromatic compound.

A primary route to synthesize the target molecule involves the use of 4-(pyridin-4-yl)aniline (B84086) as a key precursor. This aniline (B41778) derivative can undergo diazotization, followed by coupling, or direct oxidative coupling to form the desired azo compound.

Diazotization and Azo Coupling: This classical two-step method first involves the conversion of the amino group of 4-(pyridin-4-yl)aniline into a diazonium salt. wikipedia.org This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in an acidic medium at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. unb.ca The resulting diazonium salt is a potent electrophile that can then react with a suitable nucleophilic coupling partner. In the synthesis of a symmetrical molecule like this compound, the diazonium salt would couple with another molecule of an activated derivative of 4-(pyridin-4-yl)aniline.

Oxidative Coupling of Anilines: A more direct approach involves the oxidative coupling of 4-(pyridin-4-yl)aniline. This method circumvents the need for the isolation of potentially unstable diazonium salts. Various oxidizing agents and catalytic systems can be employed for this transformation. For instance, copper-based catalysts, such as CuBr in the presence of an oxidant like di-tert-butyldiaziridinone, have been shown to efficiently catalyze the oxidative coupling of anilines to form azo compounds under mild conditions. nih.gov Another approach utilizes self-assembled flower-like CuCo2O4 material as a catalyst under aerobic conditions, offering a green and efficient route for the direct oxidative azo coupling of anilines. nih.gov The reaction mechanism is believed to involve the formation of an aniline radical cation, which then reacts with another aniline molecule to form a hydrazobenzene (B1673438) intermediate that is subsequently oxidized to the azo compound. nih.gov

A similar, though distinct, compound, (E)-1,2-di(pyridin-4-yl)diazene, has been synthesized via the oxidative coupling of 4-aminopyridine (B3432731) using sodium hypochlorite. This highlights the utility of oxidative coupling for forming the azo bridge in pyridyl-containing systems.

Strategic Functionalization and Substitution Patterns for Pyridyl-Phenyl Moieties

The properties and applications of this compound can be tailored by introducing functional groups onto the pyridyl or phenyl rings. This strategic functionalization can be achieved either by starting with pre-functionalized precursors or by modifying the final molecule.

The reactivity of the pyridine (B92270) ring itself can be utilized for functionalization. For instance, pyridine N-oxides can be used to direct ortho-monoarylation. Furthermore, direct C-H functionalization of pyridines offers a step-economical approach to introduce substituents. nih.gov

Convergent and Divergent Synthesis Approaches for Tailored Diazene (B1210634) Derivatives

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, allowing for the creation of a library of related compounds.

A convergent synthesis approach would involve the separate synthesis of two identical fragments, in this case, the 4-(pyridin-4-yl)phenyl moiety, which are then coupled together in the final step to form the diazene. For instance, two molecules of a functionalized 4-(pyridin-4-yl)aniline could be oxidatively coupled to yield the final product. This strategy is often efficient as it allows for the independent optimization of the synthesis of the building blocks.

A divergent synthesis strategy, on the other hand, would start from a common intermediate that is then modified in different ways to produce a range of derivatives. For example, a core molecule like (E)-1,2-bis(4-aminophenyl)diazene could be synthesized first. The terminal amino groups could then be reacted with different pyridyl-containing electrophiles to generate a variety of bis(pyridylphenyl)diazene derivatives. While no specific examples for the direct divergent synthesis of the target molecule were found, the principle can be applied to create analogues with different substitution patterns on the pyridine rings.

Sustainable and Green Chemistry Considerations in Synthesis Development

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound can benefit from the application of green chemistry principles.

Traditional diazotization reactions often use strong acids and produce significant waste. Greener alternatives are being actively explored. For example, the use of solid acid catalysts, such as p-toluenesulfonic acid, in a grinding method for the diazotization of anilines and subsequent azo coupling has been reported as a facile and novel route. icrc.ac.ir This solvent-free approach reduces waste and can lead to good yields at low temperatures. icrc.ac.ir

The use of catalysts that can operate under mild conditions and utilize air as the oxidant is another key aspect of green synthesis. The aforementioned CuCo2O4-catalyzed aerobic oxidative coupling of anilines is a prime example of such a system, avoiding the need for stoichiometric and often toxic oxidants. nih.gov The synthesis of azoxybenzenes, which can be reduced to azo compounds, has also been demonstrated using an environmentally friendly one-pot oxidation-reductive dimerization of anilines with a cost-effective catalyst in water. nih.gov

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly improve the efficiency and reduce the environmental impact of a synthetic process. One-pot syntheses of various heterocyclic compounds, including those with pyridyl moieties, have been reported and could be adapted for the synthesis of the target molecule or its precursors. beilstein-journals.orgbeilstein-journals.org

Advanced Structural Characterization and Elucidation of E 1,2 Bis 4 Pyridin 4 Yl Phenyl Diazene

X-ray Crystallography for Solid-State Conformation and Molecular Packing Analysis

Detailed crystallographic studies on the closely related and structurally similar compound, (E)-1,2-di(pyridin-4-yl)diazene, reveal a planar E-configuration for the molecule. The central N=N bond length is typically found to be around 1.25 Å, which is characteristic of an azo double bond. The molecule often exhibits a high degree of planarity, with the dihedral angle between the pyridyl rings being close to 0°. In the case of (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene, the phenyl rings are also expected to be largely coplanar with the central azo-dipyridyl core, although some twisting may occur. The structure is anticipated to be centrosymmetric, with the midpoint of the N=N bond located on an inversion center. nih.gov

The analysis of crystal packing provides crucial information on the intermolecular forces that govern the supramolecular assembly. In similar structures, molecular packing is often directed by a combination of weak C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.netnsf.gov For instance, in related azobenzene (B91143) derivatives, offset π–π interactions have been observed with interplanar distances around 3.4 Å. nih.gov

Table 1: Representative Crystallographic Data for a Structurally Similar Compound, (E)-1,2-di(pyridin-4-yl)diazene (Data is for a co-crystal and serves as an illustrative example)

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 3.7762 | nih.gov |

| b (Å) | 5.8688 | nih.gov |

| c (Å) | 10.3157 | nih.gov |

| α (°) | 90.165 | nih.gov |

| β (°) | 95.411 | nih.gov |

| γ (°) | 99.256 | nih.gov |

| Z | 1 | nih.gov |

| N=N Bond Length (Å) | ~1.25 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure and probing the dynamic behavior of molecules in solution. ipb.pt For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) and phenyl rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The pyridyl protons adjacent to the nitrogen atom (α-protons) would resonate at the lowest field due to the deshielding effect of the heteroatom. The symmetry of the (E)-isomer would lead to a simplified spectrum compared to a potential (Z)-isomer. For example, the two pyridine rings are chemically equivalent, as are the two phenyl rings. This results in four distinct signals for the aromatic protons: two doublets for the pyridyl protons and two doublets for the para-substituted phenyl protons.

The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to nitrogen atoms (both in the pyridine rings and the azo-linked phenyl rings) would show characteristic chemical shifts. The number of distinct signals would again reflect the molecule's symmetry. Based on data from analogous compounds such as (E)-1,2-bis(4-methoxyphenyl)diazene and various substituted bipyridines, the chemical shifts can be predicted. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |

| Pyridyl-H (α to N) | 8.7 - 8.9 | Doublet | Pyridyl-C (α to N) | ~150 |

| Pyridyl-H (β to N) | 7.7 - 7.9 | Doublet | Pyridyl-C (β to N) | ~121 |

| Phenyl-H (ortho to azo) | 8.0 - 8.2 | Doublet | Pyridyl-C (γ to phenyl) | ~146 |

| Phenyl-H (ortho to pyridyl) | 7.8 - 8.0 | Doublet | Phenyl-C (ipso to azo) | ~151 |

| Phenyl-C (aromatic CH) | 123 - 129 | |||

| Phenyl-C (ipso to pyridyl) | ~138 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals and confirm connectivity within the molecule. beilstein-journals.org Furthermore, NMR can be used to study dynamic processes, such as restricted rotation around the C-N single bonds, by observing changes in the spectra at different temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Isomer Discrimination

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.com These methods are particularly useful for identifying the characteristic vibrations of the azo group and the aromatic rings of this compound.

The IR spectrum is expected to show strong bands corresponding to the C=C and C=N stretching vibrations of the phenyl and pyridyl rings in the 1600-1400 cm⁻¹ region. nih.gov C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The key vibration for this molecule is the N=N stretch of the azo group. For trans-azobenzenes, this stretch is often weak or inactive in the IR spectrum due to the symmetry of the molecule but can be observed in the Raman spectrum.

Raman spectroscopy is highly complementary to IR. For a centrosymmetric molecule like the (E)-isomer, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. The N=N stretching vibration in trans-azobenzenes typically appears as a strong band in the Raman spectrum between 1400 and 1450 cm⁻¹. researchgate.net This makes Raman spectroscopy an excellent tool for confirming the presence of the trans-azo linkage and for discriminating between the (E) and (Z) isomers, as the less symmetric (Z)-isomer would not follow the same selection rules.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1610 - 1400 | IR, Raman |

| Azo N=N Stretch | 1450 - 1400 | Raman (strong), IR (weak/inactive) |

| C-H Out-of-Plane Bending | 900 - 675 | IR |

Spectroscopic Techniques for Probing Intermolecular Interactions and Aggregation Behavior

The extended π-conjugated system and the presence of nitrogen atoms in this compound make it prone to intermolecular interactions, such as π-π stacking and hydrogen bonding, which can lead to self-assembly and aggregation. mdpi.com Various spectroscopic techniques can probe these phenomena.

UV-Visible (UV-Vis) Absorption Spectroscopy is highly sensitive to the electronic environment of the chromophore. The spectrum is typically characterized by an intense π-π* transition at a shorter wavelength and a weaker n-π* transition at a longer wavelength. Aggregation of the molecules in solution can lead to significant changes in the absorption spectrum, such as a broadening of bands and a shift in the absorption maximum (either a blue shift, or H-aggregation, or a red shift, or J-aggregation). These changes are often concentration-dependent.

Fluorescence Spectroscopy can also be a powerful probe. While many azobenzenes are weakly fluorescent due to efficient E/Z isomerization, changes in emission intensity or the appearance of new, red-shifted emission bands (excimer formation) upon increasing concentration can be a clear indicator of aggregation. mdpi.com

Concentration-Dependent NMR Spectroscopy provides insight into aggregation from a structural perspective. The chemical shifts of protons involved in intermolecular interactions (e.g., those in the aromatic rings participating in π-π stacking) can change as the concentration of the solution is varied. An upfield shift of aromatic proton signals with increasing concentration is often indicative of π-stacking interactions.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique for studying molecules adsorbed on nanostructured metal surfaces (e.g., silver or gold). researchgate.netresearchgate.net SERS can provide information on the orientation of the molecule on the surface and can detect interactions and aggregation behavior at interfaces, which may differ from that in bulk solution.

Photochemistry and Photophysical Properties of E 1,2 Bis 4 Pyridin 4 Yl Phenyl Diazene

Detailed Mechanisms of Photoinduced trans-cis Isomerization

The photoinduced trans-to-cis isomerization of (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene is a sophisticated process that proceeds through different pathways depending on the initial electronic state excited. The primary mechanism involves the absorption of a photon, which elevates the molecule from its stable trans ground state (S₀) to an electronically excited state.

Upon excitation to the S₁ (nπ) state, the molecule undergoes relaxation primarily through a non-rotational pathway. A portion of the excited population becomes trapped in a planar minimum with a lifetime of approximately 2.1 picoseconds, while the remainder proceeds to a second shallow minimum with a much shorter lifetime of around 300 femtoseconds before decaying back to the ground state. osti.govnih.gov In contrast, excitation to the higher energy S₂ (ππ) state leads to a very rapid, 30-femtosecond non-rotational relaxation. osti.govnih.gov This is accompanied by the simultaneous population of the nπ* state and the formation of hot ground-state species. osti.govnih.gov

Computational studies using nonadiabatic dynamics simulations based on multi-reference CASSCF calculations have further elucidated the isomerization mechanism. These simulations indicate that rotation around the central N=N bond, coupled with symmetrical bending of the N-N-C bonds, is the principal mechanism for photoisomerization following excitation to both the S₁ and S₂ states. nih.gov When the S₁ state is excited, the transition back to the S₀ ground state occurs relatively early along the C-N-N-C torsional coordinate, which results in a lower quantum yield for the cis-isomer. nih.gov Conversely, upon S₂ excitation, a significant portion of the simulated trajectories become trapped in a potential well on the S₂ state surface. nih.gov From this state, the molecule can more readily access twisted conical intersections during internal conversion, leading to a higher probability of forming the cis-isomer. nih.gov

Quantitative Analysis of Isomerization Kinetics and Quantum Yields

The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that lead to the formation of the isomer. For this compound, the quantum yield is notably dependent on the excitation wavelength.

Recent nonadiabatic dynamics simulations have provided theoretical quantum yields for the trans-to-cis isomerization in ethanol. Upon excitation to the S₁ state, the quantum yield (Φ(trans→cis)) is calculated to be (3 ± 2)%. nih.gov In contrast, excitation to the S₂ state results in a significantly higher quantum yield of (18 ± 4)%. nih.gov This difference underscores the wavelength-dependent nature of the photoisomerization efficiency and aligns with the mechanistic understanding that the S₂ pathway is more conducive to forming the cis isomer. osti.govnih.govnih.gov

Table 1: Theoretical Quantum Yields for trans-to-cis Isomerization of this compound in Ethanol

| Excited State | Quantum Yield (Φ(trans→cis)) |

| S₁ (nπ) | (3 ± 2)% |

| S₂ (ππ) | (18 ± 4)% |

| Data sourced from nonadiabatic dynamics simulations. nih.gov |

The kinetics of the isomerization are also a crucial aspect. The photoisomerization from the trans to the cis form occurs on an ultrafast timescale, within nanoseconds of photon absorption. rsc.org The reverse thermal cis-to-trans relaxation, however, can vary significantly, from milliseconds to hours, depending on environmental conditions such as pH. rsc.org

Investigation of Photostationary States and Thermal Relaxation Pathways

Upon continuous irradiation, a photochemical system reaches a photostationary state (PSS), where the rates of the forward (trans-to-cis) and reverse (cis-to-trans) photoreactions are equal, resulting in a constant ratio of the two isomers. The composition of the PSS is dependent on the excitation wavelength and the quantum yields of the forward and reverse reactions at that wavelength. For this compound, irradiation with UV light (e.g., 365 nm) leads to the establishment of a PSS containing a mixture of trans and cis isomers. rsc.orgnsf.gov

The thermal relaxation from the metastable cis isomer back to the thermodynamically more stable trans isomer is a spontaneous process that occurs in the dark. The mechanism of this thermal back-reaction is believed to involve either a rotation around the N-N bond or an inversion at one of the nitrogen atoms. rsc.org For azopyridines, this process is significantly influenced by the surrounding environment. rsc.org

The kinetics of this thermal relaxation have been studied, particularly in the context of varying pH. In aqueous solutions, the half-life of the cis isomer is dramatically affected by the protonation state of the pyridine (B92270) nitrogen atoms. rsc.org

Influence of Solvent Polarity, pH, and Temperature on Photophysical Behavior

The photophysical properties of this compound are highly sensitive to its environment, with solvent polarity, pH, and temperature playing pivotal roles in modulating its behavior.

Influence of pH: The pH of the solution has a profound impact on the thermal relaxation kinetics of the cis isomer. The pyridine nitrogen atoms can be protonated in acidic conditions, which significantly accelerates the cis-to-trans thermal relaxation. rsc.orgrsc.org This is attributed to a "push-pull" effect, where protonation or hydrogen bonding to the pyridine nitrogen enhances the delocalization of π-electrons, thereby lowering the energy barrier for the isomerization. nih.gov In neutral aqueous solutions (pH 7) where the pyridine nitrogen can form hydrogen bonds, the dark half-life of the cis isomer is approximately 1.0 second. rsc.org Under acidic conditions (pH 3), where the pyridine is protonated, the half-life is drastically reduced to 2.3 milliseconds. rsc.org Conversely, in basic solutions (pH 10), the half-life extends to over an hour. rsc.org In some cases, when the azopyridine is protonated or involved in strong hydrogen bonds, the thermal relaxation can be so rapid that the formation of the cis isomer is not readily detectable by standard UV-Vis spectroscopy upon continuous irradiation. rsc.orgrsc.org

Table 2: pH-Dependent Dark Half-Life of cis-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene in Aqueous Solution

| pH | Dark Half-Life of cis Isomer |

| 3 | 2.3 milliseconds |

| 7 | 1.0 second |

| 10 | > 1 hour |

| Data obtained from flash photolysis experiments. rsc.org |

Influence of Solvent Polarity: While specific quantitative data for this compound across a wide range of solvents is limited, the behavior of similar azo compounds suggests that solvent polarity can influence the mechanism of thermal isomerization. For "push-pull" azobenzenes, a rotational mechanism via a polar transition state is often favored in polar solvents, leading to faster isomerization rates. longdom.org

Influence of Temperature: Temperature affects the rate of thermal cis-to-trans isomerization, with higher temperatures generally leading to faster relaxation rates, as would be expected for a thermally activated process. nih.gov The isomerization energy of 35.0 ± 1.8 kJ mol⁻¹ represents the activation energy for this thermal process. rsc.orgresearchgate.net In some systems, temperature changes can also influence the photostationary state composition.

Exploration of Wavelength Selectivity and Photofatigue Resistance in Repeated Cycles

Wavelength Selectivity: The photoisomerization of this compound exhibits clear wavelength selectivity. As indicated by the differing quantum yields, irradiation into the S₂ (ππ) absorption band is significantly more effective at inducing the trans-to-cis isomerization than irradiation into the S₁ (nπ) band. nih.gov This allows for a degree of control over the photoisomerization process by selecting the appropriate excitation wavelength. The reverse cis-to-trans isomerization can also be triggered by light, typically with visible light, allowing for the reversible switching between the two isomeric forms. rsc.org

Photofatigue Resistance: Photofatigue refers to the loss of photochromic performance after repeated isomerization cycles, often due to irreversible chemical side reactions or degradation of the molecule. While the reversible nature of the photoisomerization of azopyridines is well-established, detailed quantitative studies on the photofatigue resistance of this compound over a large number of cycles are not extensively reported in the reviewed literature. The stability of the molecule and its ability to undergo numerous isomerization cycles without significant degradation is a critical parameter for its potential applications in molecular switches and other light-responsive materials. The very fast thermal relaxation under certain pH conditions can, in practice, limit the observable photo-switching effect. rsc.orgrsc.org

Supramolecular Chemistry and Self Assembly of E 1,2 Bis 4 Pyridin 4 Yl Phenyl Diazene

Design Principles for Hydrogen Bonding Networks and π-π Stacking Interactions in Molecular Assemblies

The design of molecular assemblies using molecules like (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene is governed by the predictable nature of non-covalent interactions. The terminal pyridyl nitrogens are effective hydrogen bond acceptors, while the flat, electron-rich phenyl and pyridyl rings are primed for π-π stacking interactions.

Simultaneously, π-π stacking interactions contribute significantly to the stability of the assembly. These interactions occur when aromatic rings align face-to-face, driven by a combination of dispersion and electrostatic forces. uni-bayreuth.de In the AzPy-gallic acid co-crystal, significant π-π stacking is observed between adjacent aromatic groups, with the following geometric parameters:

| Interaction Parameter | Value | Reference |

| Centroid-Centroid Distance | 3.637 (3) Å | nih.gov |

| Perpendicular Distance | 3.395 (3) Å | nih.gov |

| Slippage Between Rings | 2.152 (3) Å | nih.gov |

These values indicate an offset or slipped-parallel stacking arrangement, which is common for π-systems and helps to minimize electrostatic repulsion while maximizing attractive forces. uni-bayreuth.denih.gov The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions dictates the final packing arrangement of the molecules in the solid state. nih.gov

Formation of Hierarchical Structures: Polymeric Chains, Supramolecular Layers, and Helical Architectures

The directional nature of the non-covalent interactions in this compound and its analogues allows for the construction of hierarchical structures extending beyond simple dimers or trimers.

Polymeric Chains: The linear, ditopic nature of these molecules, with two opposing pyridyl groups, makes them ideal linkers or "ligands" for forming one-dimensional (1D) coordination polymers. When reacted with metal ions, molecules like AzPy can bridge between metal centers, creating infinite polymeric chains. nih.gov For instance, AzPy has been used to construct 1D linear chain coordination compounds with silver(I) and 1D fishbone-type chains with zinc(II). nih.gov

Supramolecular Layers: The combination of hydrogen bonding and π-π stacking can extend the dimensionality of the assembly from 1D chains to 2D layers. In the co-crystal of AzPy with gallic acid, the components are linked via an extensive network of O-H···O and O-H···N hydrogen bonds and π-π interactions to form two-dimensional supramolecular layers. nih.gov Similar layer-by-layer assembly is a common motif in supramolecular chemistry, where different non-covalent forces work in concert to build up structural complexity. nih.gov

Helical Architectures: While not specifically documented for this compound, related bipyridyl ligands are known to form helical structures. For example, the coordination of 2,5-bis(3-pyridyl)-3,4-diaza-2,4-hexadiene with silver(I) ions leads to the formation of infinite 1D helix-like chains. nih.gov The potential for helical assembly is often dictated by the conformational flexibility of the ligand and the coordination geometry of the metal center. The rigid nature of the azobenzene (B91143) core in the title compound would likely necessitate carefully chosen complementary components to induce the necessary twist for a helical structure.

Stimuli-Responsive Self-Assembled Systems Based on Photoisomerization

A key feature of the azobenzene unit is its ability to undergo reversible photoisomerization between a thermally stable, linear trans (E) isomer and a metastable, bent cis (Z) isomer upon irradiation with light of specific wavelengths. rsc.org This transformation induces a significant change in molecular geometry, which can be harnessed to create stimuli-responsive or "smart" materials.

The E-to-Z isomerization of the azobenzene core disrupts the planarity and linearity of the molecule. This change can alter or break the non-covalent interactions responsible for holding a supramolecular assembly together. rsc.org For example, a self-assembled structure stabilized by π-π stacking of the linear trans isomers could be disassembled by irradiating with UV light, which converts the azobenzene units to the bent cis form, thereby weakening the stacking interactions. acs.orgrsc.org This process is often reversible; subsequent irradiation with visible light or application of heat can isomerize the molecule back to the trans state, allowing the assembly to reform. rsc.orgrsc.org

This photoswitchable behavior has been widely exploited in various systems:

Molecular Switches: The reversible isomerization of simple azopyridines has been studied for its potential in molecular switching applications. acs.org

Photoresponsive Polymers: By incorporating azobenzene moieties into polymers, either covalently or through supramolecular interactions, materials that change their shape, solubility, or phase in response to light have been created. rsc.orgrsc.org

Controlled Release: The light-induced disruption of a supramolecular assembly can be used to trigger the release of an encapsulated guest molecule.

While direct studies on systems based on this compound are not available, the fundamental photochemistry of its azobenzene core makes it a prime candidate for the construction of such light-responsive materials. researchgate.net

Crystal Engineering Strategies for Directed Assembly and Solid-State Responsiveness

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For a molecule like this compound, crystal engineering strategies focus on controlling the arrangement of molecules in the crystal lattice to achieve desired properties.

Co-crystallization: As demonstrated with AzPy, co-crystallization is a powerful strategy. nih.govnih.gov By selecting co-formers with complementary functional groups (e.g., hydrogen bond donors like carboxylic acids or phenols), it is possible to guide the assembly into predictable patterns, such as the 2D layers seen in the AzPy-gallic acid structure. nih.gov

Hydrogen and Halogen Bonding: The pyridyl groups are key functional handles. They can form strong and directional hydrogen bonds with suitable donors. nih.gov Alternatively, they can act as halogen bond acceptors (N···X, where X = I, Br, Cl), another highly directional interaction used in crystal engineering to build robust supramolecular architectures. The interplay between hydrogen and halogen bonds has been used to create a series of isostructural co-crystals with AzPy. nih.gov

Solid-State Responsiveness: The photoisomerization of azobenzene is known to occur in the solid state, although the process can be constrained by the crystal packing. A key goal of crystal engineering is to design lattices with sufficient free volume to allow the E-to-Z isomerization to occur without destroying the crystal. This can lead to photomechanical effects, where a crystal bends, twists, or jumps upon irradiation. The large size of this compound might be leveraged to create "molecularly-spaced" crystals that facilitate such solid-state transformations.

Host-Guest Chemistry and Encapsulation Studies Utilizing the Diazene (B1210634) Framework

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a supramolecular assembly. uni-bayreuth.de Hosts are often macrocyclic or cage-like structures with internal cavities.

There are no specific host-guest or encapsulation studies reported for this compound. However, its rigid, extended structure suggests its potential use as a building block for larger host frameworks. For example, by using this molecule as a linear "strut" and connecting it with angular metal-coordination "corners," it is conceivable to construct large, box-like molecular squares or cages. Such assemblies, which have been created using other porphyrin-based linkers, can possess large internal cavities capable of encapsulating guest molecules. nih.gov

The principles of guest binding rely on a combination of size/shape complementarity and favorable intermolecular interactions between the host and guest, such as:

π-π Stacking: Aromatic guests could be bound within a cavity lined by the phenyl rings of the host framework. uni-bayreuth.de

Hydrogen Bonding: Functional groups on the host or guest could establish specific binding interactions. nih.gov

Hydrophobic Effects: In aqueous media, the encapsulation of a nonpolar guest within a hydrophobic cavity is entropically favorable. nih.gov

Furthermore, the photoisomerizable nature of the diazene bridge could be used to control guest binding and release. The change in shape from the linear trans isomer to the bent cis isomer could alter the size and shape of the host cavity, potentially ejecting a bound guest in response to a light stimulus. rsc.org

Coordination Chemistry of E 1,2 Bis 4 Pyridin 4 Yl Phenyl Diazene

Ligand Design and Coordination Modes with Transition Metals and Lanthanides

The design of (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene as a ligand is predicated on its ditopic nature, with the nitrogen atoms of the two pyridyl rings acting as the primary coordination sites. This allows the ligand to bridge two metal centers, facilitating the formation of extended one-, two-, or three-dimensional structures. The phenyl rings between the pyridyl and azo groups provide rigidity and extend the length of the linker, influencing the porosity and topology of the resulting coordination networks.

With transition metals, the pyridyl nitrogen atoms readily coordinate to form stable complexes. The coordination geometry around the metal center is influenced by the preferred coordination number of the metal ion and the presence of ancillary ligands. For instance, with metals that favor octahedral geometry, the ligand can occupy two coordination sites, with the remaining sites filled by solvent molecules or other co-ligands. In some cases, the nitrogen atoms of the central azo group can also participate in coordination, although this is less common for this specific ligand design where the pyridyl groups are the intended primary binding sites.

The coordination with lanthanide ions is also of interest due to the potential for creating luminescent materials. Lanthanide ions are characterized by high coordination numbers (typically 8 or 9) and a preference for oxygen-donor ligands. However, nitrogen-donor ligands like this compound can also form stable complexes. Often, the coordination sphere of the lanthanide ion in these complexes is completed by co-ligands such as β-diketonates or carboxylates, which can also act as sensitizers for the lanthanide's luminescence. researchgate.netresearchgate.net The large ionic radii of lanthanides can lead to the formation of unique coordination geometries and framework topologies. rsc.org

| Metal Ion Type | Typical Coordination Sites | Potential Coordination Geometries |

| Transition Metals | Pyridyl Nitrogen Atoms | Octahedral, Square Planar, Tetrahedral |

| Lanthanides | Pyridyl Nitrogen Atoms | Distorted Polyhedra (e.g., Square Antiprismatic, Tricapped Trigonal Prismatic) |

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The synthesis of MOFs and CPs incorporating this compound typically involves solvothermal or hydrothermal methods. nih.govscispace.comrsc.org In a typical synthesis, a salt of the desired metal ion is mixed with the ligand in a suitable solvent or solvent mixture, and the reaction is carried out in a sealed vessel at an elevated temperature. The choice of solvent can significantly influence the resulting crystal structure and dimensionality of the framework. rsc.org

By analogy with structurally similar ligands such as 1,4-di(4-pyridyl)benzene, it is anticipated that this compound can form a variety of framework structures, including pillared-layer and interpenetrated networks. ossila.com The length and rigidity of the ligand are conducive to the formation of porous materials with high surface areas.

Hypothetical Crystallographic Data for a MOF based on this compound and a Transition Metal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~13.1 |

| b (Å) | ~12.2 |

| c (Å) | ~8.4 |

| β (°) | ~96.2 |

| V (ų) | ~1320 |

Note: This data is hypothetical and based on the crystal structure of a related compound, (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene. nih.govresearchgate.net

Photocontrolled Ligand Exchange and Responsive Coordination Dynamics

A key feature of this compound is the photoisomerizable azo group. Upon irradiation with UV light, the thermodynamically stable trans isomer can be converted to the bent cis isomer. This geometric change at the molecular level can induce significant changes in the solid-state structure of a MOF or CP, leading to responsive behaviors such as framework breathing or guest release. The reverse cis-to-trans isomerization can often be triggered by visible light or heat. nih.gov

In discrete coordination complexes, this photoisomerization can be exploited to achieve photocontrolled ligand exchange. The change in the ligand's geometry upon isomerization can weaken the metal-ligand bond, making the ligand more susceptible to substitution by another ligand present in the solution. This process has been observed in related systems, for example, in ruthenium complexes where ligand exchange can be selectively triggered by light of a specific wavelength. The dynamics of such photoisomerization processes in coordinated ligands have been investigated using techniques like transient absorption and time-resolved infrared spectroscopies. scispace.com

Investigation of Redox Activity of the Azo Moiety within Metal Complexes

The azo group (–N=N–) in this compound is redox-active and can undergo reversible two-electron reduction to the corresponding hydrazine (B178648) derivative. The redox potential of this process can be influenced by the coordination of the pyridyl groups to a metal center. The electron-withdrawing or -donating nature of the metal complex can modulate the electron density on the azo group, thereby tuning its reduction potential.

Cyclic voltammetry is a common technique used to study the redox properties of these complexes. In a typical experiment, a solution of the metal complex would be subjected to a sweeping potential, and the resulting current would be measured. The voltammogram would reveal the potentials at which the azo group is reduced and re-oxidized. By comparing the redox potentials of the free ligand with those of the metal complexes, the electronic effect of the metal coordination can be quantified. This redox activity is a desirable feature for applications in catalysis and sensing. A related compound, (E)-1,2-di(pyridin-4-yl)diazene, is noted for its redox-active azo group which enhances electronic communication in frameworks.

Synergistic Effects of Photoisomerization and Metal Coordination on Material Properties

The combination of photoisomerization and metal coordination in materials based on this compound can lead to synergistic effects, where the properties of the material are more than the sum of its parts. For example, the photoisomerization of the ligand can be used to modulate the magnetic or luminescent properties of the metal centers.

In luminescent materials, particularly those containing lanthanide ions, the trans-cis isomerization can alter the distance and orientation between the ligand and the metal center, thereby affecting the efficiency of energy transfer from the ligand (acting as an antenna) to the metal ion. This can result in a light-switchable luminescence, where the emission intensity is different for the trans and cis forms of the complex. nih.govrsc.org Such behavior has been observed in lanthanide complexes with other photoisomerizable ligands. researchgate.net

Furthermore, the structural changes induced by photoisomerization can impact the host-guest properties of MOFs. The pore size and shape can be altered, leading to photocontrolled adsorption and desorption of guest molecules. This synergistic interplay between the photoresponsive ligand and the metal-containing framework opens up possibilities for the development of advanced materials for applications in areas such as drug delivery, chemical separations, and sensing.

Applications of E 1,2 Bis 4 Pyridin 4 Yl Phenyl Diazene in Advanced Materials Science

Development of Photoswitchable Molecular Devices and Systems

The ability of (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene to undergo a significant structural change upon light absorption is the fundamental principle behind its use in various molecular-scale devices. The stable, elongated trans (E) isomer can be converted to the bent, less stable cis (Z) isomer, a process that can be reversed either thermally or by irradiation with a different wavelength of light. rsc.orgrsc.org This isomerization alters the molecule's geometry, dipole moment, and interaction capabilities, which can be harnessed to control function at the molecular level.

This compound functions as a robust molecular photoswitch. The molecule can be reversibly toggled between its two distinct geometric states (trans and cis) using light, making it a binary (0/1) switching element. rsc.org Furthermore, the pyridine (B92270) moieties introduce additional input channels. The nitrogen atom's lone pair of electrons can be protonated in acidic conditions or can coordinate with metal ions. rsc.orgnih.gov These chemical events modify the electronic structure and, consequently, the photophysical properties of the azopyridine unit, including the efficiency of isomerization and the lifetime of the cis state. rsc.org

This multi-responsive character opens the possibility of creating molecular logic gates. A logic gate performs a logical operation on one or more inputs to produce a single output. nih.gov For instance, a system based on this compound could be designed where the output (e.g., a change in fluorescence or absorption) is only produced in the presence of both light (Input 1) and a specific metal ion (Input 2), thus functioning as an AND logic gate. mdpi.com While complex logic circuits based solely on this molecule are still largely conceptual, its inherent switching and multi-responsive properties make it a promising candidate for future molecular information processing systems. rsc.orgrsc.org

| Isomer | Stimulus for Formation | Relative Stability | Molecular Geometry |

| trans-(E) | Visible light / Thermal relaxation | More stable | Elongated, planar |

| cis-(Z) | UV light (e.g., 365 nm) | Less stable | Bent, non-planar |

The significant change in molecular shape during the trans-cis isomerization of azopyridines can be amplified from the molecular level to the macroscopic scale to generate mechanical motion. When this compound is incorporated into a polymer network or a liquid crystal elastomer, the collective isomerization of many molecules can induce contraction, expansion, or bending of the material. rsc.orgrsc.org This light-to-work conversion makes it a key component in the development of photo-controlled actuators. chemrxiv.orgrsc.org

Researchers have demonstrated that polymer films containing azopyridine derivatives can perform continuous movements upon photoirradiation. mdpi.com A key advantage of azopyridines over some traditional azobenzenes is their faster thermal cis-to-trans relaxation. rsc.org This property is crucial for creating actuators that can not only be triggered quickly by light but can also rapidly return to their original state, enabling high-frequency oscillations or rapid, repeatable actions. mdpi.com These photo-actuating materials are foundational for creating light-driven soft robots, artificial muscles, and micro-scale mechanical devices. rsc.org

The dual functionality of this compound also makes it suitable for the fabrication of optically addressable sensors. The pyridine rings can act as recognition sites for specific analytes, such as metal ions or protons (pH changes). rsc.orgchemimpex.com The binding of an analyte to the pyridine nitrogen alters the electronic properties of the molecule, which in turn affects its UV-visible absorption spectrum. chemimpex.com

This sensing mechanism can be "addressed" or modulated by light. The trans and cis isomers of the molecule have different binding affinities for certain analytes due to their different shapes and electronic configurations. Therefore, by switching the molecule between its two states with light, one can effectively turn its sensing capability "on" or "off," or modulate its sensitivity. This allows for the creation of sensors where the detection process can be controlled remotely and with high spatial and temporal precision using light as an external trigger.

Integration into Smart Materials and Responsive Systems

The integration of this compound into bulk materials like liquid crystals and polymers allows for the creation of "smart" systems that can change their macroscopic properties in response to light.

Liquid crystals (LCs) are states of matter with properties between those of conventional liquids and solid crystals. nih.gov The rod-like shape of trans-(E)-1,2-bis(4-(pyridin-4-yl)phenyl)diazene makes it a mesogen, a compound that can exhibit liquid crystalline phases. Its utility is greatly enhanced by the ability of the pyridine groups to form non-covalent bonds, such as hydrogen or halogen bonds, with other molecules. nih.gov These interactions can be used to create supramolecular liquid crystals from components that are not liquid crystalline on their own. rsc.org

The photoisomerization of the azopyridine unit serves as a powerful mechanism to control the LC phase. Upon irradiation with UV light, the linear trans isomer converts to the bent cis form. This change in shape disrupts the ordered packing of the molecules, which can lead to a phase transition from an ordered liquid crystalline state to a disordered isotropic liquid state. nih.govmdpi.com This photo-induced phase transition can be used to tune the material's optical properties, such as its birefringence and light scattering, making these materials highly valuable for applications in optical data storage, displays, and tunable photonic devices. aps.orgosf.io

| System Component | Interaction | Effect of Photoisomerization (trans to cis) | Resulting Property Change |

| Azopyridine + Carboxylic Acid | Hydrogen Bonding | Disruption of H-bonds and molecular alignment | Loss of liquid crystalline order |

| Azopyridine + Halogenated Molecule | Halogen Bonding | Disruption of X-bonds and molecular alignment | Change in phase transition temperature |

| Azopyridine + Metal Ion | Coordination | Alteration of complex geometry | Modification of optical and magnetic properties |

Incorporating this compound into polymer architectures, either as a side chain or within the main chain, yields photoresponsive polymers with a wide range of applications. rsc.orgresearchgate.net The isomerization of the azopyridine units can trigger changes in polymer conformation, solubility, and viscosity. For instance, when tethered to a thermosensitive polymer like poly(N-isopropylacrylamide) (PNIPAM) in an aqueous solution, the photo-induced change in the polarity of the azopyridine can alter the polymer's lower critical solution temperature (LCST), allowing for photocontrol over its phase transition. rsc.org

The Layer-by-Layer (LbL) assembly technique offers a precise method for constructing multilayer thin films where this compound-containing polymers can be alternated with other polymers. nih.gov The properties of these films, such as their thickness, permeability, and surface wettability, can be dynamically and reversibly controlled by light. The trans-to-cis isomerization can induce swelling or shrinking of the film, providing a mechanism to control the release of encapsulated substances or to create surfaces with switchable cell adhesion properties. nih.gov This makes azopyridine-containing LbL assemblies highly promising for applications in drug delivery, smart coatings, and biomedical devices. nih.gov

Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific research data concerning the chemical compound This compound to generate a detailed and scientifically accurate article based on the requested outline.

The requested topics included:

Reversible Adsorption and Release Systems

Potential in Organic Electronics and Photonics (including OLEDs, AIE, Optical Data Storage, and Energy Storage)

Catalytic Applications in Diverse Chemical Transformations

While the broader class of compounds to which this compound belongs—namely azobenzene (B91143) derivatives and pyridyl-containing ligands—is the subject of extensive research in these fields, specific studies detailing the properties and performance of this exact molecule could not be located.

Much of the available literature focuses on a structurally simpler analogue, (E)-1,2-di(pyridin-4-yl)diazene (also known as 4,4'-azopyridine). nih.govnih.govnih.govuni.lu This compound, which lacks the phenyl spacers between the pyridyl and diazene (B1210634) groups, has been investigated for its role in coordination polymers and photoresponsive materials. nih.gov

General research into azobenzene-containing polymers does confirm their potential in photonic applications, such as optical data storage and the fabrication of photonic crystal circuits, owing to their ability to undergo light-induced trans-cis isomerization. nsysu.edu.twmcgill.caresearchgate.netsemanticscholar.orgmdpi.com This photo-switching capability allows for reversible changes in the material's optical and mechanical properties. mcgill.ca Similarly, the concept of Aggregation-Induced Emission (AIE) is a significant area of research for developing novel fluorescent materials, including those based on pyridine and other heterocyclic structures. nih.govnih.gov

However, without direct experimental data or theoretical studies on This compound , any article generated would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified subject matter. The strict constraint to focus solely on the requested compound prevents the use of generalized information from its analogues.

Therefore, until published research specifically addressing the applications of this compound becomes available, it is not possible to provide the requested article.

Future Research Directions and Challenges for E 1,2 Bis 4 Pyridin 4 Yl Phenyl Diazene

Innovation in Synthetic Pathways for Enhanced Efficiency, Selectivity, and Scalability

The synthesis of asymmetrically substituted azobenzenes like (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene often involves multi-step procedures that can be inefficient and low-yielding. Traditional methods, such as the Mills reaction or diazo coupling, present limitations. rsc.org A primary challenge is the development of synthetic routes that are not only efficient and high-yielding but also selective for the desired E-isomer and scalable for potential industrial applications.

Future research will likely focus on modern catalytic and one-pot synthesis strategies. For instance, copper-catalyzed C-N coupling reactions have emerged as a powerful tool for creating unsymmetrical azobenzenes efficiently. rsc.orgrsc.org These methods can offer a more direct and lower-cost alternative to classic syntheses. rsc.org Another promising avenue is the development of electrocatalytic methods, which could provide a more sustainable and controlled synthesis from nitroaromatic precursors. acs.org Research into palladium-catalyzed aerobic oxidation of hydrazines or direct coupling reactions also shows potential for creating azo compounds under mild, and sometimes solvent-free, conditions. nih.govnih.govacs.org The goal is to move away from stoichiometric reagents and harsh conditions towards catalytic systems that offer high functional group tolerance, which is particularly important for the pyridyl moieties in the target compound. acs.orgresearchgate.net

| Synthetic Strategy | Description | Potential Advantages for Target Compound | Key Challenges |

|---|---|---|---|

| Traditional Mills Reaction/Diazo Coupling | Condensation of a nitrosoarene with an aniline (B41778) derivative or coupling of a diazonium salt with an activated aromatic ring. rsc.org | Well-established procedures. | Often multi-step, low yields, use of harsh reagents, poor scalability. |

| Cu-Catalyzed C-N Coupling | A one-pot reaction involving Chan-Lam coupling, deprotection, and oxidation to form the azo bridge from N-aryl phthalic hydrazides and arylboronic acids. rsc.orgrsc.org | High efficiency, low cost, one-pot procedure, avoids homo-coupling byproducts. rsc.orgrsc.org | Catalyst sensitivity, optimization for pyridyl-containing substrates. |

| Pd-Catalyzed Direct Oxidation | Direct aerobic oxidation of aniline precursors or their hydrazine (B178648) derivatives using a palladium catalyst, sometimes under solvent-free conditions. nih.govnih.gov | Mild conditions, potential for solvent-free synthesis, high atom economy. nih.gov | Controlling the degree of oxidation to avoid byproducts like azoxybenzenes. nih.gov |

| Electrocatalytic Synthesis | Electrogenerated catalysts, such as samarium diiodide (SmI2), promote the reduction of nitroarenes to azobenzenes. acs.org | High yields, mild conditions, high functional group tolerance, sustainable. acs.org | Requires specialized electrochemical equipment, optimization of electrode materials and electrolytes. |

Advancement in In Situ and Real-Time Characterization of Photoisomerization and Assembly

A deep understanding of the photoisomerization dynamics and subsequent self-assembly processes is critical for designing materials with predictable and controllable properties. While the E to Z isomerization of azobenzenes is well-known, its behavior within condensed matter systems like thin films or self-assembled monolayers can be significantly different from that in dilute solutions. rsc.org The challenge lies in observing these ultrafast molecular motions and structural reorganizations as they happen.

Future research will increasingly rely on advanced, time-resolved spectroscopic and microscopic techniques. Femtosecond transient absorption spectroscopy is a powerful tool for mapping the ultrafast dynamics of the excited states involved in isomerization, which occur on picosecond or even femtosecond timescales. acs.orgnih.govresearchgate.net For studying the isomerization process within a complex chemical environment, in situ Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with a light source, offers a way to monitor the dynamic equilibrium between isomers under continuous irradiation. acs.orgacs.orgnih.govelsevierpure.com This can provide invaluable information on the efficiency of the photoswitching process. acs.org Furthermore, techniques like Atomic Force Microscopy (AFM) can be used to directly observe the mechanical and morphological changes in self-assembled films in real-time, providing a direct link between molecular switching and macroscopic material response. beilstein-journals.orgnih.gov

| Technique | Information Gained | Relevance to Target Compound |

|---|---|---|

| Femtosecond Transient Absorption Spectroscopy | Measures the lifetime and decay pathways of electronic excited states (S1, S2) following photoexcitation. acs.orgresearchgate.net | Elucidates the fundamental mechanism and speed of the E→Z isomerization. |

| In Situ Photo-NMR Spectroscopy | Provides quantitative information on the dynamic equilibrium between E and Z isomers under irradiation, allowing for the study of photo-stationary states. acs.orgacs.org | Quantifies the efficiency of photoswitching and the influence of the environment (e.g., pH, metal ions) on the process. |

| Real-Time Atomic Force Microscopy (AFM) | Directly measures changes in topography and mechanical properties (e.g., elastic modulus) of self-assembled monolayers during photoisomerization. beilstein-journals.orgnih.gov | Reveals how the molecular motion translates into changes in the properties of a material or surface. |

| Combined SANS and UV-Vis Spectroscopy | Correlates the extent of photoisomerization with changes in the shape and size of self-assembled structures, such as micelles, in real-time. rsc.org | Provides insight into how light can be used to control the aggregation and disassembly of the molecule in solution. |

Rational Design of Multi-Stimuli Responsive Materials and Systems

The incorporation of pyridyl groups at both ends of the azobenzene (B91143) core presents a significant opportunity to create materials that respond to more than just light. The nitrogen atoms in the pyridine (B92270) rings can be protonated by acids or can coordinate with metal ions. This functionality allows for the design of systems where a second stimulus, such as pH or the presence of specific ions, can modulate the primary photoresponse. nih.govacs.org The challenge is to design molecules and materials where these responses are coupled in a predictable and useful way.

Future research will focus on creating supramolecular systems where, for example, a change in pH alters the aggregation state, which in turn affects the efficiency of photoisomerization. acs.orgresearchgate.net At low pH, protonation of the pyridyl nitrogens would introduce positive charges, leading to electrostatic repulsion that could prevent aggregation or alter the packing in a solid film. acs.org This change in intermolecular interaction would likely have a profound effect on the photo-switching behavior. Similarly, the coordination of metal ions to the pyridyl groups could be used to "lock" or "unlock" the switching ability of the molecule, or to assemble the molecules into specific architectures. This opens the door to creating logic gates at the molecular level, where an output (e.g., a change in fluorescence or mechanical properties) is only produced when both light and a chemical input are present. researchgate.net

| Stimulus | Molecular Response of Target Compound | Potential System-Level Effect |

|---|---|---|

| UV Light | Isomerization of the azobenzene core from the linear E form to the bent Z form. mdpi.com | Changes in material shape, color, polarity, and mechanical properties. |

| Visible Light / Heat | Isomerization from the metastable Z form back to the stable E form. mdpi.combeilstein-journals.org | Reversal of the effects induced by UV light, enabling cyclic operation. |

| Low pH | Protonation of the pyridyl nitrogen atoms, creating positive charges. acs.org | Alteration of solubility, inhibition/promotion of self-assembly, modulation of photo-switching efficiency. |

| Metal Ions | Coordination of metal ions to the pyridyl nitrogen atoms. | Formation of defined metallo-supramolecular structures, templating of assemblies, allosteric control over photo-switching. |

Development of High-Performance, Fatigue-Resistant Materials for Long-Term Applications

For any molecular switch to be useful in a real-world application, it must be able to undergo its switching cycle thousands or even millions of times without significant degradation. This property, known as fatigue resistance, is a major challenge for many organic photochromic molecules, including azobenzenes. researchgate.net Photodegradation can occur through various pathways, including irreversible oxidation or other side reactions that destroy the chromophore. researchgate.net

A critical area of future research is to understand the specific degradation mechanisms that affect this compound and to develop strategies to mitigate them. This could involve chemical modification of the molecule itself to enhance its intrinsic stability. For instance, certain substituents on the phenyl rings are known to improve fatigue resistance. researchgate.net Another key strategy is to control the local environment of the molecule. Incorporating the azobenzene unit into a protective matrix, such as a robust polymer or a metal-organic framework (MOF), can shield it from reactive species like oxygen and prevent degradative intermolecular interactions. researchgate.netresearchgate.net Research into the relationship between the host material's structure and the long-term stability of the guest switch will be crucial for developing high-performance, long-lasting photoresponsive materials. acs.org

| Degradation Pathway | Description | Mitigation Strategy |

|---|---|---|

| Photo-oxidation | Reaction with oxygen, often singlet oxygen generated by the excited chromophore, leading to irreversible bleaching of the azo group. researchgate.net | Encapsulation in an oxygen-impermeable matrix (e.g., polymer, MOF); addition of singlet oxygen quenchers. |

| Irreversible Side Reactions | Formation of phenyl radicals and subsequent dediazotization, particularly when the Z→E back-reaction is induced by light. beilstein-journals.org | Relying on thermal back-relaxation instead of photochemical reversion where possible; chemical modification to disfavor radical pathways. |

| Aggregation-Induced Quenching | In the solid state, strong intermolecular interactions (excimer formation) can provide a non-radiative decay pathway that competes with isomerization and can lead to degradation. rsc.org | Designing molecules with bulky groups to prevent close packing; incorporating them as guests in a host matrix. |

Interdisciplinary Research Integrating this compound into Emerging Technologies

The ultimate goal of fundamental research into molecular switches is to see them integrated into new and transformative technologies. The unique properties of this compound make it a candidate for a range of interdisciplinary applications, from materials science to nanotechnology and beyond. The challenge is to bridge the gap between molecular-level function and device-level performance.

Future research will see this compound and its derivatives explored as core components in a variety of advanced systems. In materials science, they could be used to create "smart" surfaces whose wetting properties can be toggled with light, or gels that contract and expand on demand, acting as light-powered artificial muscles. acs.orgacs.org In nanotechnology, the ability of the pyridyl groups to bind to surfaces and coordinate metals could be used to control the photo-responsive assembly of nanoparticles into complex, dynamic architectures. mdpi.com There is also significant interest in using azobenzene-based molecules in fields like photopharmacology, where light could be used to activate a drug at a specific site in the body, and in molecular robotics, where the collective motion of many switches could be harnessed to perform work at the nanoscale. researchgate.netbenthamscience.com Success in these areas will require close collaboration between chemists, physicists, engineers, and biologists.

| Emerging Technology | Potential Role of this compound | Key Advantage of this Compound |

|---|---|---|

| Smart Coatings and Surfaces | As a component of a surface coating that can change its properties (e.g., wettability, adhesion, friction) in response to light. acs.org | Pyridyl groups can act as strong anchoring points to various substrates. |

| Photoresponsive Gels and Actuators | As a cross-linker in a polymer network, allowing the gel to shrink or swell upon photoisomerization, converting light energy into mechanical work. acs.org | The rigid, bifunctional nature of the molecule is ideal for creating well-defined network structures. |

| Controlled Nanoparticle Assembly | As a ligand on the surface of nanoparticles, where its isomerization changes the intermolecular forces, driving reversible assembly and disassembly. mdpi.com | Dual light and pH/metal-ion responsiveness could allow for orthogonal control over assembly. |

| Molecular Information Storage | The two distinct isomers (E and Z) can represent the "0" and "1" states of a binary data bit, enabling storage at the molecular level. acs.org | High density of information storage; potential for multi-level switching using additional stimuli. |

| Photopharmacology and Drug Delivery | As part of a larger drug molecule or a drug delivery vehicle that is activated or releases its payload only when illuminated. benthamscience.comnih.gov | Pyridyl groups can be used to target specific biological sites or to coordinate with drug molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.